molecular formula C11H13NO2 B7628416 N-(2-hydroxyphenyl)cyclobutanecarboxamide

N-(2-hydroxyphenyl)cyclobutanecarboxamide

Cat. No. B7628416
M. Wt: 191.23 g/mol
InChI Key: ZIOFZOGDWUYFKH-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)cyclobutanecarboxamide, also known as HPCA, is a chemical compound that has been gaining increasing attention in the scientific community due to its potential therapeutic applications. HPCA belongs to the class of compounds known as cyclobutanecarboxamides, which are known to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)cyclobutanecarboxamide is not fully understood. However, it has been proposed that N-(2-hydroxyphenyl)cyclobutanecarboxamide exerts its biological activities through the inhibition of COX-2, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage. Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. N-(2-hydroxyphenyl)cyclobutanecarboxamide can be synthesized through a multistep process using readily available starting materials. In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, making it a versatile compound for use in various experiments.
However, one of the limitations of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve N-(2-hydroxyphenyl)cyclobutanecarboxamide in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(2-hydroxyphenyl)cyclobutanecarboxamide. One potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Furthermore, the anticancer activity of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be further explored for the development of anticancer drugs. Finally, the synthesis method of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be achieved through a multistep process involving the reaction of 2-hydroxybenzaldehyde with cyclobutanecarboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The yield of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.

Scientific Research Applications

N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit antioxidant activity by scavenging free radicals, which are known to cause cellular damage and contribute to the development of various diseases. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-(2-hydroxyphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-7-2-1-6-9(10)12-11(14)8-4-3-5-8/h1-2,6-8,13H,3-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOFZOGDWUYFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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